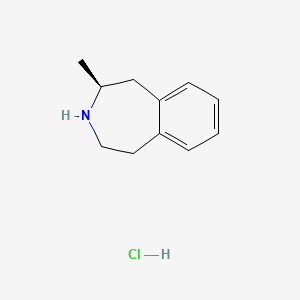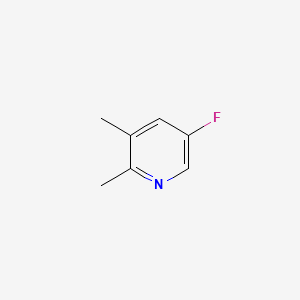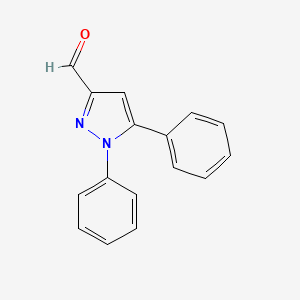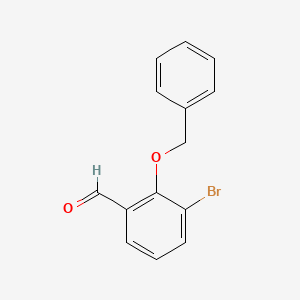
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride, also known as (±)-SKF-38393, is a synthetic compound that belongs to the benzazepine family. It is commonly used in scientific research to study the mechanisms of dopamine receptors and their effects on the central nervous system.
作用機序
The mechanism of action of (±)-SKF-38393 involves its selective activation of D1 receptors, leading to an increase in cAMP levels and subsequent activation of protein kinase A. This activation has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors.
Biochemical and Physiological Effects:
Studies have shown that (±)-SKF-38393 has a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, enhance cognitive function, and increase the release of dopamine in the nucleus accumbens. It has also been linked to reward-related behaviors, such as drug-seeking behavior and self-administration of drugs of abuse.
実験室実験の利点と制限
One advantage of using (±)-SKF-38393 in lab experiments is its selective activation of D1 receptors, which allows for the study of specific mechanisms related to these receptors. However, one limitation is that it may not accurately reflect the effects of endogenous dopamine release, as it is a synthetic compound.
将来の方向性
There are several future directions for research involving (±)-SKF-38393. One direction is to further study its effects on cognitive function and memory, as it has been shown to enhance these processes in rodents. Another direction is to investigate its potential as a treatment for drug addiction, as it has been linked to reward-related behaviors. Additionally, research could focus on developing more selective compounds that target specific dopamine receptors, allowing for a better understanding of their individual roles in the central nervous system.
Conclusion:
In conclusion, (±)-SKF-38393 is a synthetic compound commonly used in scientific research to study the mechanisms of dopamine receptors and their effects on the central nervous system. Its selective activation of D1 receptors has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving (±)-SKF-38393 that could lead to a better understanding of the central nervous system and potential treatments for various disorders.
合成法
The synthesis of (±)-SKF-38393 involves several steps, including the condensation of 2,3,4,5-tetrahydro-1H-3-benzazepine with 4-methylbenzaldehyde, followed by reduction with sodium borohydride and quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder, which is soluble in water and ethanol.
科学的研究の応用
(±)-SKF-38393 is commonly used in scientific research to study the mechanisms of dopamine receptors, particularly the D1 and D2 receptors. It has been shown to selectively activate D1 receptors, leading to an increase in cAMP levels and subsequent activation of protein kinase A. This activation has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors.
特性
IUPAC Name |
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCHSDVJDUKBGX-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76209-99-9 |
Source


|
| Record name | 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76209-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3-fluoro-2-(methylamino)phenyl]- (9CI)](/img/no-structure.png)
![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)


![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)



![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)
